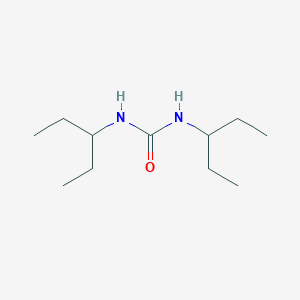
Glycyl-L-prolyl-L-glutaminyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-prolyl-L-glutaminyl-L-alanine is a tetrapeptide composed of four amino acids: glycine, proline, glutamine, and alanine. This compound is of significant interest in the fields of biochemistry and pharmacology due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s Disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycyl-L-prolyl-L-glutaminyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, proline, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: Steps 2 and 3 are repeated for the addition of glutamine and alanine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms. The choice of method depends on the required scale and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-prolyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, particularly at the proline and glutamine residues.
Reduction: Reduction reactions may involve the peptide bonds or side chains of the amino acids.
Substitution: Substitution reactions can occur at the side chains of the amino acids, particularly at the glutamine residue.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the proline residue can lead to the formation of hydroxyproline .
Scientific Research Applications
Glycyl-L-prolyl-L-glutaminyl-L-alanine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s Disease.
Industry: Utilized in the development of peptide-based drugs and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of glycyl-L-prolyl-L-glutaminyl-L-alanine involves its interaction with specific molecular targets and pathways. In the context of neurodegenerative diseases, this compound has been shown to modulate oxidative stress, inhibit acetylcholinesterase activity, and reduce apoptotic cell death. These effects are mediated through the modulation of various signaling pathways, including those involved in oxidative stress response and cell survival .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Similar in structure but lacks the alanine residue.
Glycyl-L-prolyl-L-alanine: Similar in structure but lacks the glutamine residue.
Glycyl-L-glutaminyl-L-alanine: Similar in structure but lacks the proline residue.
Uniqueness
Glycyl-L-prolyl-L-glutaminyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and therapeutic potential. Its ability to modulate multiple pathways involved in neurodegenerative diseases makes it a promising candidate for further research and development .
Properties
CAS No. |
742068-48-0 |
|---|---|
Molecular Formula |
C15H25N5O6 |
Molecular Weight |
371.39 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H25N5O6/c1-8(15(25)26)18-13(23)9(4-5-11(17)21)19-14(24)10-3-2-6-20(10)12(22)7-16/h8-10H,2-7,16H2,1H3,(H2,17,21)(H,18,23)(H,19,24)(H,25,26)/t8-,9-,10-/m0/s1 |
InChI Key |
HNPQHFIVPIMTTN-GUBZILKMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)CN |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid;[3,5-bis[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14216262.png)
![N-(5-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}pentylidene)hydroxylamine](/img/structure/B14216270.png)
![1-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-2,4-dinitrobenzene](/img/structure/B14216285.png)
![Pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]-](/img/structure/B14216290.png)
![7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-, methyl ester](/img/structure/B14216294.png)
![2,2'-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)](/img/structure/B14216302.png)


![4-{2-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]ethyl}piperidine](/img/structure/B14216337.png)
![3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro-](/img/structure/B14216341.png)




